molecular formula C7H7BrFNOS B6190344 (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone CAS No. 1883762-15-9

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone

Cat. No.: B6190344
CAS No.: 1883762-15-9
M. Wt: 252.1
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Description

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C7H7BrFNOS It is characterized by the presence of a bromophenyl group, a fluoromethyl group, and an imino-lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone typically involves the reaction of 4-bromophenylamine with fluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino-lambda6-sulfanone structure. The reaction is usually conducted at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(fluoromethyl)imino-lambda6-sulfanone
  • (4-methylphenyl)(fluoromethyl)imino-lambda6-sulfanone
  • (4-nitrophenyl)(fluoromethyl)imino-lambda6-sulfanone

Uniqueness

(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

CAS No.

1883762-15-9

Molecular Formula

C7H7BrFNOS

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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